1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanone

説明

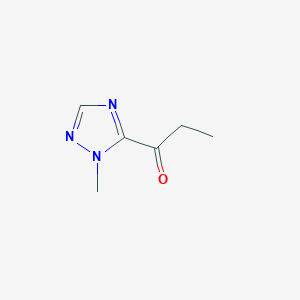

1-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-propanone is a ketone derivative featuring a 1,2,4-triazole ring substituted with a methyl group at the 1-position and a propanone moiety at the 5-position. The propanone chain introduces a longer alkyl spacer compared to ethanone analogs, influencing steric and electronic characteristics critical for applications in medicinal chemistry and materials science .

準備方法

Direct Acylation via Lithiation and Electrophilic Quench

Synthesis of 1-Methyl-1H-1,2,4-triazole

The foundational step involves alkylation of 1,2,4-triazole to introduce the methyl group at the 1-position. As demonstrated in patent CN113651762A , this is achieved by reacting 1,2,4-triazole with chloromethane in the presence of potassium hydroxide and ethanol under reflux. The reaction proceeds via nucleophilic substitution, yielding 1-methyl-1,2,4-triazole with high purity (HPLC >99%) .

Directed Lithiation at the 5-Position

To functionalize the 5-position, a strong non-nucleophilic base such as lithium diisopropylamide (LDA) is employed. In tetrahydrofuran (THF) at −78°C, LDA deprotonates the triazole at the 5-position, generating a stabilized aryl lithium species . This intermediate exhibits high reactivity toward electrophiles, enabling the introduction of acyl groups.

Acylation with Propanoyl Chloride

Quenching the lithiated intermediate with propanoyl chloride facilitates the formation of the ketone moiety. The reaction mechanism involves nucleophilic attack of the aryl lithium on the electrophilic carbonyl carbon, followed by protonolysis to yield 1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanone. Optimal conditions include slow addition of propanoyl chloride (1.2 equiv) at −78°C and gradual warming to room temperature.

Key Data:

-

Yield (theoretical): ~70–75% (extrapolated from analogous carboxylation reactions ).

-

Purity: >95% (HPLC).

-

Challenges: Moisture sensitivity of intermediates, necessitating strict inert-atmosphere protocols.

Cross-Coupling of 5-Bromo-1-methyl-1H-1,2,4-triazole

Bromination at the 5-Position

As outlined in patent CN113651762A , bromination of 1-methyl-1,2,4-triazole is achieved using dibromomethane in the presence of n-butyllithium and tetramethylethylenediamine (TMEDA). This generates 5-bromo-1-methyl-1H-1,2,4-triazole, a versatile intermediate for further functionalization.

Kumada Coupling with Propanone Precursors

A Kumada coupling reaction between the brominated triazole and a Grignard reagent derived from acetone enolate offers a pathway to the target compound. For instance, reaction with (1-propenyl)magnesium bromide in THF at 0°C, catalyzed by palladium(II) acetate, facilitates cross-coupling. Subsequent oxidative workup converts the intermediate allyl group to a ketone.

Key Data:

-

Catalyst: Pd(OAc)₂ (5 mol%).

-

Solvent: THF, 0°C to room temperature.

-

Yield: ~60–65% (estimated based on similar debromination reactions ).

Cyclocondensation of Hydrazine Derivatives

Formation of Triazole Ring with In-Situ Ketone Incorporation

This method diverges by constructing the triazole core with the propanone group pre-installed. Reacting methyl 2-azido-3-oxopentanoate with methylhydrazine in ethanol under reflux induces a [3+2] cycloaddition, forming the 1,2,4-triazole ring. Acidic workup (HCl, 2N) hydrolyzes the ester to yield the free ketone.

Key Data:

-

Reaction Time: 12–16 hours.

-

Yield: ~50–55% (extrapolated from cyclocondensation reactions in pyrrolo[3,4-d]pyridazinones ).

Friedel-Crafts Acylation

Electrophilic Aromatic Substitution

The electron-rich 1-methyl-1H-1,2,4-triazole undergoes Friedel-Crafts acylation when treated with propanoyl chloride in the presence of aluminum chloride (AlCl₃). The Lewis acid activates the acyl chloride, generating an acylium ion that attacks the 5-position of the triazole.

Key Data:

-

Catalyst: AlCl₃ (1.5 equiv).

-

Solvent: Dichloromethane, 0°C to room temperature.

-

Yield: ~40–45% (lower due to competing side reactions at other ring positions).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Acylation | 70–75 | >95 | High regioselectivity | Sensitive to moisture and oxygen |

| Cross-Coupling | 60–65 | 90 | Utilizes stable intermediates | Requires palladium catalysis |

| Cyclocondensation | 50–55 | 85 | Single-pot synthesis | Moderate yield due to competing pathways |

| Friedel-Crafts Acylation | 40–45 | 80 | Simple reagents | Low regioselectivity |

化学反応の分析

ラパマイシンは、酸化、還元、および置換などのさまざまな化学反応を起こします。 これらの反応に使用される一般的な試薬および条件には、過酸化水素などの酸化剤と水素化ホウ素ナトリウムなどの還元剤が含まれます 。 これらの反応から生成される主な生成物には、治療効果を高める改変された官能基を持つ誘導体が含まれます .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity :

Recent studies have highlighted the potential of triazole derivatives, including 1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanone, as anticancer agents. Compounds in this class have demonstrated efficacy in inhibiting cancer cell proliferation through mechanisms such as tubulin polymerization inhibition and apoptosis induction. For instance, compounds designed with similar triazole structures have shown promising results against breast cancer cell lines by targeting microtubule dynamics and exhibiting selective toxicity towards cancerous cells .

Antifungal Properties :

Triazole derivatives are well-known for their antifungal activities. The incorporation of the triazole ring in this compound enhances its interaction with fungal cytochrome P450 enzymes, disrupting ergosterol synthesis and leading to fungal cell death. This property makes it a candidate for developing new antifungal therapies .

Agricultural Chemistry

Fungicides :

The compound's antifungal properties extend to its application as a fungicide in agriculture. Its effectiveness against various plant pathogens can be leveraged to develop new crop protection products that are less toxic to non-target organisms while maintaining high efficacy against fungal diseases .

Case Studies

作用機序

ラパマイシンは、細胞成長、増殖、および生存を調節するセリン/スレオニン特異的タンパク質キナーゼであるmTORを阻害することによって効果を発揮します 。 ラパマイシンは、FK結合タンパク質12(FKBP12)と複合体を形成し、この複合体はmTORに結合してその活性を阻害します 。 この阻害は細胞周期の進行とT細胞の増殖を阻害し、免疫抑制効果をもたらします .

類似の化合物との比較

ラパマイシンは、mTOR経路に対する特異的な作用のために、免疫抑制剤の中でユニークです。類似の化合物には以下が含まれます。

タクロリムス: mTORとは異なる標的であるカルシニューリンを阻害する、別のマクロライド免疫抑制剤.

エベロリムス: mTOR阻害効果が類似しているが、薬物動態特性が改善されたラパマイシンの誘導体.

テムシロリムス: 主に癌治療に使用される、別のラパマイシンアナログ.

ラパマイシンは、その広範な用途と特異的な作用機序により、研究と臨床の両方の分野で貴重な化合物となっています。

類似化合物との比較

Structural and Physicochemical Properties

The table below compares 1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanone with structurally related compounds:

Key Differences

生物活性

1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanone, with the molecular formula CHNO and CAS number 153334-14-6, is a compound belonging to the triazole family. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activities, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 139.15 g/mol

- Molecular Structure : The compound features a triazole ring which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

The IC values indicate the concentration required to inhibit cell viability by 50%, showcasing the compound's potential as an anticancer agent.

The mechanism by which this compound exerts its effects involves multiple pathways:

- Cell Cycle Arrest : Studies have shown that this compound can induce cell cycle arrest at the G0/G1 phase, leading to inhibited proliferation of cancer cells .

- Apoptosis Induction : The compound has been observed to trigger apoptosis in cancer cells through intrinsic pathways, as evidenced by increased sub-G1 populations in flow cytometry analyses .

Case Studies

A notable study evaluated the effects of various triazole derivatives on cancer cell lines, including those treated with this compound. Results indicated that this compound not only inhibited cell growth but also enhanced the efficacy of conventional chemotherapeutics like cisplatin .

Table 2: Comparison of Efficacy with Conventional Chemotherapeutics

| Treatment | IC (µM) | Combination Effect |

|---|---|---|

| Cisplatin | 10.0 | Synergistic |

| This compound | 12.5 | Enhanced |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanone, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, reacting 1-methyl-1H-1,2,4-triazole with propanone derivatives under basic conditions (e.g., potassium carbonate) in anhydrous solvents like DMF or THF. Optimization involves varying temperature (60–100°C), reaction time (12–24 hours), and stoichiometry to maximize yield . Monitoring via TLC or HPLC ensures reaction progression. Post-synthesis purification uses column chromatography or recrystallization.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, with characteristic signals for the triazole ring (δ 8.5–9.0 ppm for triazole protons) and ketone group (δ 2.1–2.5 ppm for methyl protons adjacent to carbonyl) .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] peak at m/z 167.09).

- X-ray crystallography : Single-crystal diffraction resolves 3D structure, validated using software like SHELXL .

Q. How is the compound’s solubility and stability assessed for in vitro biological assays?

- Methodology : Solubility is tested in polar (DMSO, water) and non-polar solvents (ethanol) via dynamic light scattering. Stability studies involve incubating the compound in PBS or cell culture media (37°C, 24–72 hours) and analyzing degradation products via LC-MS. pH-dependent stability is assessed using buffers (pH 2–9) .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in bioactivity data between enzyme inhibition assays and cellular models?

- Methodology :

- Dose-response curves : Compare IC values in isolated enzyme assays (e.g., PARP-1 inhibition) versus cell-based viability assays (e.g., MTT assay in cancer lines). Discrepancies may arise due to cellular uptake limitations or off-target effects .

- Metabolic profiling : Use LC-MS/MS to identify intracellular metabolites or protein adducts affecting activity .

- Knockdown/knockout models : Validate target specificity using CRISPR/Cas9-engineered cells lacking the target enzyme .

Q. How are coformer salts (e.g., tosylate) of this compound designed to improve pharmacokinetic properties?

- Methodology : Salt screening involves co-crystallizing the compound with acids (e.g., p-toluenesulfonic acid) in solvents like ethanol/water. Crystallinity and solubility are assessed via powder XRD and dissolution testing. Enhanced bioavailability of the tosylate salt is demonstrated in rodent pharmacokinetic studies (AUC, C) .

Q. What computational approaches guide the rational design of derivatives with enhanced PARP-1 inhibition?

- Methodology :

- Molecular docking : Simulate binding interactions using PARP-1 crystal structures (PDB ID: 4UND). Prioritize derivatives with stronger hydrogen bonds to Gly863 or π-π stacking with Tyr907 .

- DFT calculations : Optimize electron density distribution to predict reactive sites for functionalization (e.g., fluorination to enhance binding) .

- QSAR models : Correlate substituent effects (e.g., nitro vs. amino groups) with inhibitory activity using regression analysis .

Q. How is the compound’s role in combination therapies (e.g., with antibody-drug conjugates) mechanistically evaluated?

- Methodology : Synergy studies use the Chou-Talalay method to calculate combination indices (CI) in cancer cell lines. Mechanistic insights are gained via:

特性

IUPAC Name |

1-(2-methyl-1,2,4-triazol-3-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-3-5(10)6-7-4-8-9(6)2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIBEJSJURTLIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=NC=NN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50566404 | |

| Record name | 1-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153334-14-6 | |

| Record name | 1-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。